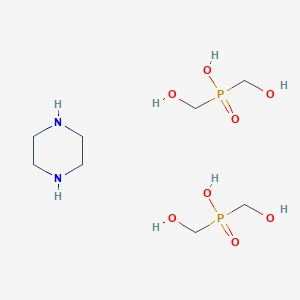
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds widely found in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 6th position of the indole ring.
Sulfonylation: Attachment of a phenylsulfonyl group at the 3rd position.
Alkylation: Introduction of a pyrrolidinylmethyl group at the 1st position.
Each step requires specific reagents and conditions, such as:
- Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Sulfonylation: Using sulfonyl chlorides in the presence of a base.
- Alkylation: Using alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Removal of the sulfonyl group or reduction of the bromine atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: Using nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of bromine, phenylsulfonyl, and pyrrolidinylmethyl groups might influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-: Lacks the bromine atom.
1H-Indole, 6-bromo-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group.
1H-Indole, 6-bromo-1-(3-pyrrolidinylmethyl)-: Lacks the phenylsulfonyl group.
Uniqueness
The unique combination of bromine, phenylsulfonyl, and pyrrolidinylmethyl groups in 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- might confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in designing new drugs or materials with specific properties.
Properties
CAS No. |
651335-24-9 |
|---|---|
Molecular Formula |
C19H19BrN2O2S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-bromo-1-(pyrrolidin-3-ylmethyl)indole |
InChI |
InChI=1S/C19H19BrN2O2S/c20-15-6-7-17-18(10-15)22(12-14-8-9-21-11-14)13-19(17)25(23,24)16-4-2-1-3-5-16/h1-7,10,13-14,21H,8-9,11-12H2 |
InChI Key |
GFKYQNWCWYKWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


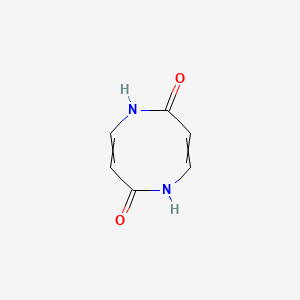

![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
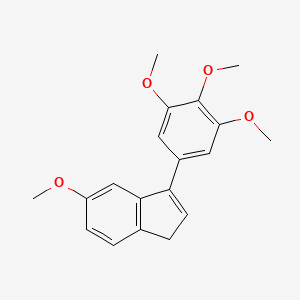
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
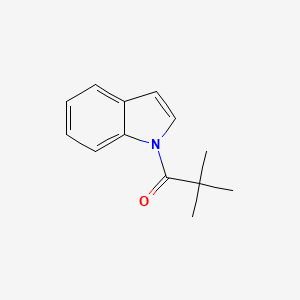
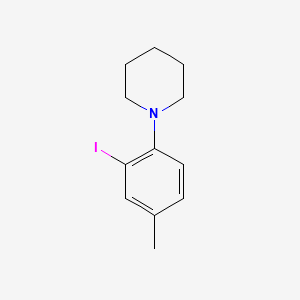

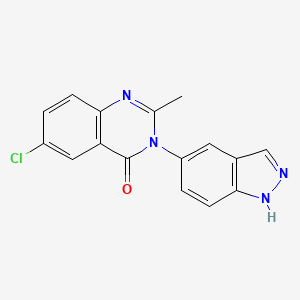

![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
